molecular formula C3HBrN2O2S B8761789 5-Bromo-4-nitroisothiazole

5-Bromo-4-nitroisothiazole

Cat. No. B8761789
M. Wt: 209.02 g/mol
InChI Key: WGFXHBUDQDTMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969584B2

Procedure details

To a solution of concentrated H2SO4 (15 mL) and HNO3 (6 mL) at 0° C. was added 5-bromoisothiazole (O) (5.0 g, 29.4 mmol). The mixture was then stirred at 70° C. for 1.5 hours. After cooling to room temperature, it was poured into stirring ice water (120 mL). The mixture was then extracted with ethyl acetate twice (150 mL×2). The combined organic phases were dried over Na2SO4 and concentrated in vacuo at room temperature (25° C.). The residue was purified with flash column (eluent: 5-20% ethyl acetate/petroleum ether) to afford the product 5-bromo-4-nitroisothiazole (P) (4.4 g, 21 mmol).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[N+:6]([O-:9])(O)=[O:7].[Br:10][C:11]1[S:15][N:14]=[CH:13][CH:12]=1>>[Br:10][C:11]1[S:15][N:14]=[CH:13][C:12]=1[N+:6]([O-:9])=[O:7]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=NS1
Step Two
Name
ice water
Quantity
120 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 70° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
it was poured
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate twice (150 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at room temperature (25° C.)
CUSTOM
Type
CUSTOM
Details
The residue was purified with flash column (eluent: 5-20% ethyl acetate/petroleum ether)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(C=NS1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21 mmol
AMOUNT: MASS 4.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.